molecular formula C22H34O3 B607338 Epeleuton CAS No. 1667760-39-5

Epeleuton

Katalognummer: B607338
CAS-Nummer: 1667760-39-5
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: DJYKWMOPVZGTRJ-PILRRHKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epeleuton (15-hydroxy eicosapentaenoic acid [15(S)-HEPE] ethyl ester) is a synthetic second-generation ω-3 fatty acid derivative of eicosapentaenoic acid (EPA). It is an oral small-molecule drug with a dual mechanism of action, targeting both red blood cell (RBC) dysfunction and vascular inflammation in diseases such as sickle cell disease (SCD) and metabolic dysfunction-associated steatotic liver disease (MASLD) .

  • Mechanism of Action:

    • In SCD, this compound reduces endothelial adhesion of sickle RBCs by downregulating adhesion molecules (e.g., P-selectin, ICAM-1, VCAM-1) and inhibiting hemolysis. It also modulates inflammatory pathways (e.g., NF-κB, NLRP3 inflammasome) and oxidative stress markers .
    • In MASLD, this compound reduces hepatic triglycerides, improves glycemic control, and lowers systemic inflammation .
  • Clinical Development:

    • This compound has received orphan drug designation from the FDA and EMA for SCD and is in late-stage clinical trials (Phase 3 for SCD, Phase 2 for MASLD) .
    • Key preclinical findings in SCD mouse models show this compound reduces hypoxia/reoxygenation-induced organ damage, hemolysis, and vascular inflammation .

Analyse Chemischer Reaktionen

Epeleuton unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Introduction to Epeleuton

This compound, scientifically known as 15-hydroxy eicosapentaenoic acid ethyl ester (15(S)-HEPE), is a synthetic second-generation omega-3 fatty acid derived from eicosapentaenoic acid. It has garnered attention in various clinical settings due to its potential therapeutic applications, particularly in inflammatory diseases and metabolic disorders. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical trial findings, and potential benefits across different health conditions.

Sickle Cell Disease (SCD)

A significant body of research has focused on the application of this compound in sickle cell disease. Studies indicate that this compound can:

  • Reduce hemolysis and sickling in red blood cells by improving membrane stability.
  • Decrease systemic inflammation and organ damage associated with SCD.
  • Modulate immune responses by reprogramming macrophages towards a pro-resolving phenotype.

Case Study : In a preclinical study involving humanized SCD mice, this compound administration resulted in improved hematocrit levels and reduced sickled red cells compared to control treatments .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has also been investigated for its effects on non-alcoholic fatty liver disease. A randomized controlled trial demonstrated that:

  • Administration of this compound significantly reduced triglyceride levels and improved markers of insulin resistance without adverse effects on liver enzymes.
  • Although primary endpoints related to liver stiffness did not show significant improvement, secondary analyses revealed promising reductions in cardiometabolic risk factors .

COVID-19 Treatment

Recent research has highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. In a study using a Syrian hamster model:

  • This compound treatment resulted in significant reductions in viral load and improved respiratory pathology.
  • The compound demonstrated a favorable safety profile, suggesting its utility as an early treatment option for COVID-19 .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Study Title Condition Design Findings Clinical Implications
Phase 2 Study on SCDSickle Cell DiseaseOpen-label, multi-centerReduced hemolysis; improved organ functionSupports further trials for SCD management
This compound in NAFLDNon-Alcoholic Fatty Liver DiseaseRandomized, double-blind, placebo-controlledDecreased triglycerides; improved insulin sensitivityPotential treatment for metabolic syndrome
This compound for COVID-19SARS-CoV-2 InfectionPreclinical modelReduced viral load; improved lung pathologySuggests role in early COVID-19 management

Vergleich Mit ähnlichen Verbindungen

Sickle Cell Disease (SCD) Therapeutics

Compound Mechanism Key Findings Clinical Stage Advantages/Disadvantages vs. Epeleuton
This compound Dual action: RBC adhesion + inflammation Reduces RBC-endothelial adhesion (p=0.01–0.001), lowers NF-κB/VCAM-1, prevents organ damage in mice Phase 3 Advantage : Multimodal targeting; oral administration. Limitation : Limited Phase 3 human data.
Inclacumab Anti-P-selectin monoclonal antibody Blocks P-selectin-ligand interactions; Phase 3 trials show reduced vaso-occlusive crises (VOCs) Phase 3 Advantage : Specific P-selectin inhibition. Limitation : Intravenous administration; single-target focus.
IVIG Immunomodulation Reduces neutrophil activation in Phase 2 trials (p<0.05 vs. placebo) Phase 2 Advantage : Broad anti-inflammatory effects. Limitation : High cost; infusion required.
Crizanlizumab Anti-P-selectin antibody Reduces VOCs by 45% in SUSTAIN trial Approved (SCD) Advantage : Proven efficacy. Limitation : Does not address RBC adhesion or hemolysis.

Key Insights :

  • This compound uniquely addresses both RBC adhesion and vascular inflammation, unlike single-target biologics (e.g., Inclacumab, Crizanlizumab) .
  • Preclinical data suggest this compound reduces organ damage more comprehensively than IVIG or H2 blockers (e.g., famotidine) .

MASLD/NASH Therapeutics

Compound Mechanism Key Findings Clinical Stage Advantages/Disadvantages vs. This compound
This compound Triglyceride reduction + anti-inflammatory Phase 2: Reduced hepatic fat (-23% vs. baseline), HbA1c (-0.4%, p=0.026), and triglycerides (-30%) Phase 2 Advantage : Dual metabolic/anti-inflammatory effects. Limitation : Missed primary endpoints (ALT reduction).
Aramchol SCD1 inhibitor Phase 3: Reduced liver fibrosis (ARREST trial) but increased LDL cholesterol Phase 3 Advantage : Fibrosis improvement. Limitation : Adverse lipid profile changes.
Clesacostat ACC inhibitor Phase 2: Reduced liver steatosis; often combined with DGAT2 inhibitors to counter hypertriglyceridemia Phase 2 Advantage : Potent steatosis reduction. Limitation : Requires combination therapy.
Icosabutate ω-3 PUFA derivative Phase 2: Reduced liver fat and inflammation; comparable triglyceride-lowering to this compound Phase 2 Advantage : Strong safety profile. Limitation : Less impact on glycemic control.

Key Insights :

  • This compound’s glycemic benefits (HbA1c reduction) differentiate it from pure lipid-targeting agents (e.g., Clesacostat, Icosabutate) .

Biologische Aktivität

Epeleuton, chemically known as 15-hydroxy eicosapentaenoic acid ethyl ester, is a second-generation synthetic omega-3 fatty acid derivative of eicosapentaenoic acid (EPA). It has garnered attention for its potential therapeutic applications in various inflammatory and metabolic disorders, particularly in sickle cell disease (SCD) and nonalcoholic fatty liver disease (NAFLD). This article examines the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future therapeutic strategies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects : this compound has been shown to reduce the activation of the nuclear factor-kB (NF-kB) pathway, which plays a crucial role in inflammation. In preclinical studies involving mice with SCD, this compound treatment resulted in decreased levels of inflammatory markers such as C-reactive protein and pentraxin-2 .
  • Lipid Modulation : As a synthetic omega-3 fatty acid, this compound alters lipid profiles by reducing triglycerides and very-low-density lipoprotein cholesterol without increasing low-density lipoprotein cholesterol. This lipid-modulating effect is significant for patients with metabolic disorders .
  • Organ Protection : this compound has demonstrated protective effects against hypoxia/reoxygenation-induced organ damage in SCD models. It promotes a pro-resolving lipidomic pattern in affected organs, suggesting an ability to mitigate oxidative stress and inflammation .

Efficacy in Sickle Cell Disease

Recent studies have highlighted the efficacy of this compound in managing complications associated with SCD:

  • Preclinical Studies : In humanized SCD mice, this compound significantly reduced the activation of NF-kB and inflammatory markers in key organs such as the lungs, kidneys, and liver. This was associated with improved hematocrit levels and reduced sickling of red blood cells under hypoxic conditions .
  • Clinical Trials : A Phase II clinical trial assessed the effects of this compound on patients with SCD. The study noted a reduction in markers of vascular activation and inflammation, supporting its potential as a therapeutic agent for SCD management .

Effects on Nonalcoholic Fatty Liver Disease

This compound's impact on NAFLD was evaluated in a randomized controlled trial:

  • Trial Design : The study included 96 adults with NAFLD who received either this compound (1 g or 2 g daily) or placebo for 16 weeks. Although primary endpoints related to liver function did not show significant improvement, secondary analyses revealed notable reductions in triglycerides, fasting plasma glucose, and inflammatory markers .
  • Lipid Profile Improvements : this compound at a dose of 2 g/day led to a significant decrease in hemoglobin A1c levels among participants with elevated baseline levels, indicating potential benefits for glycemic control .

Data Summary

The following table summarizes key findings from studies on this compound:

Study Type Condition Key Findings
Preclinical StudySickle Cell DiseaseReduced NF-kB activation; improved organ function; decreased inflammatory markers .
Phase II Clinical TrialNonalcoholic Fatty LiverSignificant reductions in triglycerides and HbA1c; no improvement in primary liver function markers .
Lipidomic AnalysisSickle Cell DiseaseShift towards pro-resolving lipid profiles; lower levels of leukotriene B4 .

Case Study 1: this compound in Sickle Cell Disease

In a recent study involving humanized mice models of SCD, this compound administration resulted in:

  • A significant decrease in hemolysis markers.
  • Improved red blood cell membrane stability.
  • Reduction in neutrophil counts during hypoxic episodes.

These findings suggest that this compound may enhance red blood cell resilience under stress conditions typical in SCD patients .

Case Study 2: this compound for Cardiometabolic Health

In patients with NAFLD:

  • This compound treatment led to improvements in lipid profiles without adverse effects on low-density lipoprotein cholesterol.
  • Notable decreases were observed in systemic inflammation markers, indicating potential cardiovascular benefits alongside liver health improvements .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for investigating Epeleuton’s therapeutic effects in sickle cell disease (SCD)?

Methodological Answer: Humanized SCD mouse models (e.g., Hbatm1/Hbbtm2 transgenic mice) are widely used due to their recapitulation of human SCD pathophysiology. Studies should include 4-5-month-old mice to avoid confounding age-related organ damage. Experimental designs should incorporate hypoxia/reoxygenation (H/R) stress to mimic acute vaso-occlusive crises (VOCs). Key endpoints include hemolysis markers (e.g., free heme), lipidomic profiles, and NLRP3 inflammasome activation in target organs (lung, liver, kidney). Randomization and blinding are critical to reduce bias .

Q. How does this compound’s mechanism of action differ from other ω-3 fatty acid formulations in SCD?

Methodological Answer: this compound is a second-generation synthetic derivative of EPA, metabolically downstream of 15-lipoxygenase pathways. Unlike Lovaza™ (EPA/DHA esters) or SC411 (DHA ethyl ester), this compound bypasses early fatty acid metabolism, enabling faster bioactivity. Comparative studies should measure outcomes like 15(S)-HEPE levels (a pro-resolving mediator), NF-κB inhibition, and NLRP3 inflammasome suppression. Use PICOT frameworks:

  • P : SCD mice; I : this compound vs. Lovaza; C : Vehicle control; O : Inflammatory markers; T : 6-week treatment .

Q. What are the primary biomarkers to assess this compound’s efficacy in preclinical studies?

Methodological Answer: Key biomarkers include:

  • Lipidomic analysis of 15(S)-HEPE levels in organs.
  • Plasma markers: VCAM-1 (vascular dysfunction), IL-1β (inflammation), and redox-related transcription factors (Nrf2).
  • Histological evaluation of organ damage (e.g., liver iron overload). Ensure standardized protocols for mass spectrometry and immunoblotting to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic data when evaluating this compound’s pro-resolving effects?

Methodological Answer: Contradictions may arise from tissue-specific lipidomic responses or H/R stress variability. Address this by:

  • Stratifying data by organ (lung vs. liver) and experimental conditions (normoxia vs. hypoxia).
  • Using multivariate analysis (e.g., PCA) to identify confounding variables.
  • Validating findings with functional assays (e.g., macrophage polarization assays for pro-resolving phenotypes) .

Q. What biochemical pathways link this compound to NLRP3 inflammasome suppression in SCD?

Methodological Answer: this compound inhibits NLRP3 via:

  • NF-κB p65 suppression : Reduces priming of inflammasome components.
  • Oxidative stress mitigation : Lowers heme-induced ROS, preventing NLRP3 activation.
  • Nrf2 modulation : Enhances antioxidant response, indirectly inhibiting NLRP4. Experimental validation requires siRNA knockdowns (e.g., Nrf2 KO models) and time-course studies to establish causality .

Q. How should a clinical trial evaluate this compound’s impact on vascular endothelial dysfunction in SCD patients?

Methodological Answer: Adopt a phase II trial design with:

  • PICOT : SCD patients (P); oral this compound (I); placebo (C); endothelial activation markers (O); 12-week duration (T).
  • Primary endpoints : Plasma VCAM-1, microvascular blood flow (laser Doppler).
  • Secondary endpoints : Frequency of VOCs, hemolysis markers (LDH, haptoglobin). Include stratification by baseline inflammation levels to account for heterogeneity .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in preclinical data?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values for outcomes like NLRP3 suppression. For longitudinal data (e.g., organ lipidomics), mixed-effects models can account for repeated measures. Power analysis should inform sample sizes, ensuring detection of ≥30% effect sizes with α=0.05 .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic window in chronic SCD models?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in SCD mice:

  • Measure plasma 15(S)-HEPE levels via LC-MS at intervals post-administration.
  • Correlate exposure levels with NLRP3 inhibition and hemolysis reduction.
  • Adjust dosing regimens (e.g., twice daily vs. once daily) to maintain trough concentrations above the EC50 .

Q. Data and Framework Integration

FrameworkApplication to this compound Research
PICOT Design clinical trials (e.g., NCT05861453) with clear population, intervention, and outcome metrics .
PEO Study SCD mice (P), H/R stress (E), and organ damage (O) .
FINER Ensure feasibility (e.g., murine models), novelty (NLRP3 mechanism), and relevance (SCD therapeutic gaps) .

Eigenschaften

CAS-Nummer

1667760-39-5

Molekularformel

C22H34O3

Molekulargewicht

346.5 g/mol

IUPAC-Name

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate

InChI

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1

InChI-Schlüssel

DJYKWMOPVZGTRJ-PILRRHKESA-N

SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

Isomerische SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O

Kanonische SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Epeleuton; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.